Eprosartan mesylate - 144143-96-4

Eprosartan mesylate

Catalog Number: EVT-267512
CAS Number: 144143-96-4
Molecular Formula: C24H28N2O7S2
Molecular Weight: 520.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eprosartan mesylate is a non-biphenyl, non-tetrazole angiotensin II receptor (specifically, the AT1 subtype) antagonist. [] [] It is a selective, non-peptide molecule classified as a competitive antagonist. [] Eprosartan mesylate is primarily investigated in scientific research for its role in regulating hypertension induced or exacerbated by angiotensin II. [] Additionally, it is studied for its potential in treating congestive heart failure, renal failure, and glaucoma. []

Molecular Structure Analysis

Eprosartan mesylate (systematic name: 2-butyl-1-(4-carboxybenzyl)-5-[(E)-2-carboxy-3-(thiophen-2-yl)prop-1-enyl]-1H-imidazol-3-ium methanesulfonate) exists in its crystalline form as a salt composed of a C23H25N2O4S+ cation and a CH3O3S- anion. [] The cationic eprosartan molecule features a benzene ring almost perpendicular to the imidazole ring, forming a dihedral angle of 87.89°. [] The thiophene ring exhibits dihedral angles of 66.54° and 67.12° with the benzene and imidazole rings, respectively. []

Mechanism of Action

Eprosartan mesylate exhibits its antihypertensive effect by acting as a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. [] By selectively blocking the stimulation of the AT1 receptor by angiotensin II, it prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure. [] [] This mechanism distinguishes eprosartan mesylate from other receptor systems involved in cardiovascular regulation. []

Physical and Chemical Properties Analysis

Eprosartan mesylate is a white to off-white powder with a melting point range of 248-250°C. [] At room temperature, it exhibits limited water solubility, dissolving at a concentration of 0.91 mg/mL in water at pH 7. [] Eprosartan mesylate exists in both anhydrous and dihydrate forms. [] The dihydrate form undergoes dehydration in two distinct steps, losing one mole of water in each step. [] The first dehydration occurs at 25-70°C, while the second occurs at 70-120°C. [] Recrystallization of anhydrous eprosartan mesylate takes place around 120-140°C. []

Applications
  • Enhancing Dissolution and Bioavailability: Due to its low aqueous solubility and bioavailability (13%), researchers have explored various strategies to improve the delivery of eprosartan mesylate. []
    • Solid Dispersions: Studies have shown that formulating eprosartan mesylate as solid dispersions using polymers like polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and Eudragit® can significantly enhance its dissolution rate and bioavailability. [] [] [] [] Techniques like hot melt extrusion, solvent evaporation, and kneading have been employed to create these solid dispersions. [] []
    • Self-Emulsifying Drug Delivery Systems (SMEDDS): Incorporating eprosartan mesylate into SMEDDS using compatible oils, surfactants, and co-surfactants like peppermint oil, Tween 80, and PEG 400 has proven to be an effective approach to improve its solubility and dissolution rate. []
    • Nanoparticles: Formulating eprosartan mesylate into nanoparticles using various techniques like nanoprecipitation, reverse micelle, and double emulsion solvent evaporation, has emerged as a promising approach to enhance its solubility and bioavailability. [] [] [] Different polymers like poly (lactic-co-glycolic acid) (PLGA), carboxymethyl chitosan, and Eudragit® have been investigated for their potential in developing eprosartan mesylate nanoparticles. [] []
    • Transfersomes: Transfersomes, ultraflexible lipid vesicles, have been studied for their ability to deliver eprosartan mesylate transdermally. [] Formulations containing Phospholipon® 90 G and Tween® 80 have demonstrated potential in enhancing transdermal delivery and improving the drug's bioavailability. []
    • Mucoadhesive Buccal Films: Researchers have explored incorporating eprosartan mesylate nanosuspensions into mucoadhesive buccal films as a potential strategy to bypass first-pass metabolism and enhance its bioavailability. [] These films typically consist of a mucoadhesive layer, a drug-loaded nanosuspension layer, and a backing membrane. []
  • Analytical Techniques: Several analytical methods have been developed for the accurate and sensitive determination of eprosartan mesylate in various matrices.
    • High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection, is a widely employed technique for quantifying eprosartan mesylate in pharmaceutical formulations and biological samples. [] [] [] [] [] Various mobile phases and columns have been investigated to optimize separation and detection. [] []
    • UV Spectrophotometry: UV spectrophotometry offers a simple and cost-effective approach for the quantitation of eprosartan mesylate in bulk and dosage forms. [] [] [] [] [] [] Methods often utilize specific wavelengths for analysis, and some employ derivative spectrophotometry for improved selectivity. []
    • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC, coupled with densitometry, provides a rapid and efficient method for estimating eprosartan mesylate in biological samples like human plasma. []
    • Other Techniques: Additional techniques like liquid chromatography-mass spectrometry (LC-MS) and capillary electrophoresis (CE) have also been explored for the analysis of eprosartan mesylate. [] [] []
Future Directions
  • Exploring Novel Applications: Investigating the potential therapeutic benefits of eprosartan mesylate in other conditions like glaucoma and renal failure, as suggested by some studies, warrants further exploration. []

Hydrochlorothiazide

Relevance: Hydrochlorothiazide is frequently co-formulated with eprosartan mesylate in tablets for enhanced antihypertensive effects. This combination therapy targets different mechanisms of blood pressure regulation, providing synergistic benefits. [, , , , , , ].

Olemesartan Medoxomil

Relevance: Olemesartan medoxomil serves as an internal standard in a validated RP-HPLC method developed for determining eprosartan mesylate concentrations in rat plasma. This highlights the structural similarities between the two ARBs, enabling their separation and quantification using the same analytical method [].

Losartan Potassium

Relevance: Losartan potassium, along with valsartan, telmisartan, irbesartan, and candesartan cilexetil, belongs to the same class of drugs as eprosartan mesylate—angiotensin II receptor antagonists. These drugs share a similar mechanism of action and are commonly analyzed together in pharmaceutical preparations. [, ]

Valsartan

Relevance: Valsartan, like eprosartan mesylate, belongs to the ARB class of drugs and is often studied in comparative analyses due to their similar therapeutic applications. [, ]

Telmisartan

Relevance: Telmisartan, along with other ARBs like losartan potassium, valsartan, irbesartan, and candesartan cilexetil, is frequently studied alongside eprosartan mesylate due to their shared drug class and therapeutic applications. [, ]

Irbesartan

Relevance: Irbesartan is grouped with other ARBs like losartan potassium, valsartan, telmisartan, and candesartan cilexetil in research involving eprosartan mesylate. This is because these drugs share similar mechanisms of action and therapeutic uses. [, ]

Candesartan Cilexetil

Relevance: Candesartan cilexetil, alongside other ARBs like losartan potassium, valsartan, telmisartan, and irbesartan, is often included in studies and analyses involving eprosartan mesylate due to their shared classification and therapeutic uses. [, ]

Lercanidipine

Relevance: Lercanidipine was directly compared to eprosartan mesylate in a study assessing their effectiveness in reducing microalbuminuria in patients with diabetic nephropathy. While both drugs effectively lowered blood pressure, eprosartan mesylate demonstrated a stronger renoprotective effect than lercanidipine. []

Rhodamine 6G

Relevance: Rhodamine 6G was incorporated into transfersomes, a drug delivery system, as a model drug to study the penetration and distribution of eprosartan mesylate across rat skin in vitro. This research focused on enhancing the transdermal delivery of eprosartan mesylate. []

Eprosartan Acid

Relevance: Eprosartan acid is the pharmacologically active form of eprosartan mesylate. Pharmaceutical formulations containing eprosartan acid as the active ingredient have been investigated as a potential alternative to eprosartan mesylate. Studies suggest that a lower dose of eprosartan acid can achieve bioequivalence with a reference drug product containing crystalline eprosartan mesylate. []

Properties

CAS Number

144143-96-4

Product Name

Eprosartan mesylate

IUPAC Name

4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid

Molecular Formula

C24H28N2O7S2

Molecular Weight

520.6 g/mol

InChI

InChI=1S/C23H24N2O4S.CH4O3S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;1-5(2,3)4/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H3,(H,2,3,4)/b18-12+;

InChI Key

DJSLTDBPKHORNY-XMMWENQYSA-N

SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Eprosartan Mesylate; Teveten; Futuran; Navixen; Regulaten; SK and F 108566; SKF-108566;

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O

Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.